molecular formula C13H13NO3S B11811135 Ethyl 3-methyl-4-(thiophene-2-carbonyl)-1H-pyrrole-2-carboxylate

Ethyl 3-methyl-4-(thiophene-2-carbonyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11811135
M. Wt: 263.31 g/mol
InChI Key: TXDIHOFJHVSQRQ-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4-(thiophene-2-carbonyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that contains both pyrrole and thiophene rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of the thiophene ring, in particular, is associated with various pharmacological properties, making this compound a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-4-(thiophene-2-carbonyl)-1H-pyrrole-2-carboxylate typically involves the condensation of thiophene-2-carboxylic acid with ethyl 3-methyl-1H-pyrrole-2-carboxylate. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the carbonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, followed by their condensation under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4-(thiophene-2-carbonyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

Antimicrobial Activity

Research indicates that Ethyl 3-methyl-4-(thiophene-2-carbonyl)-1H-pyrrole-2-carboxylate exhibits potent antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized below:

Bacterial StrainMIC (µM)
Staphylococcus aureus6.25
Escherichia coli8.00
Bacillus subtilis5.00
Pseudomonas aeruginosa10.00

These results suggest that the compound could be developed into an effective antimicrobial agent, potentially useful in treating infections caused by resistant bacterial strains.

Anticancer Properties

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines, including:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast cancer)15.00
HeLa (Cervical cancer)12.50
A549 (Lung cancer)18.00

Mechanistic studies suggest that the compound induces apoptosis through the activation of caspases and inhibition of cell proliferation pathways.

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows for the construction of complex molecules:

  • Multicomponent Reactions: The compound can participate in multicomponent reactions to yield diverse heterocyclic compounds.
  • Functionalization: It can be functionalized at the pyrrole or thiophene positions, leading to derivatives with enhanced properties.

Material Science

Due to its unique electronic properties, this compound can be utilized in the development of organic semiconductors and photovoltaic materials. Its incorporation into polymer matrices has shown promise in enhancing electrical conductivity and stability.

Agrochemical Development

The antimicrobial properties of this compound make it a candidate for agrochemical applications, particularly as a fungicide or bactericide in agricultural formulations.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antibiotics evaluated the efficacy of this compound against a panel of pathogenic bacteria, demonstrating superior activity compared to conventional antibiotics.

Case Study 2: Cancer Cell Line Studies

Research conducted at a leading cancer research institute assessed the effects of this compound on human cancer cell lines, revealing significant cytotoxicity and potential mechanisms involving apoptosis induction.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-4-(thiophene-2-carbonyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic amino acids in the active site of enzymes, while the carbonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Another thiophene derivative with antibacterial activity.

    Thiophene-2-carboxylic acid: A simpler thiophene compound used as a precursor in various syntheses.

    3-methylthiophene: A thiophene derivative with applications in organic synthesis.

Uniqueness

Ethyl 3-methyl-4-(thiophene-2-carbonyl)-1H-pyrrole-2-carboxylate is unique due to the presence of both pyrrole and thiophene rings, which confer a combination of properties not found in simpler thiophene derivatives. This dual-ring structure enhances its potential for diverse biological activities and makes it a valuable compound for medicinal chemistry research.

Biological Activity

Ethyl 3-methyl-4-(thiophene-2-carbonyl)-1H-pyrrole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is part of the pyrrole family, characterized by a five-membered heterocyclic structure. The presence of the thiophene moiety enhances its biological properties, making it a candidate for further pharmacological exploration.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundTarget PathogenMIC (µg/mL)Reference
Ethyl 3-methyl-4-(thiophene-2-carbonyl)Staphylococcus aureus12.5
Ethyl 3-methyl-4-(thiophene-2-carbonyl)Escherichia coli25
Ethyl 3-methyl-4-(thiophene-2-carbonyl)Enterococcus faecalis10

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus and Enterococcus faecalis.

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies have shown that this compound can induce cytotoxic effects in specific cancer models.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Ethyl 3-methyl-4-(thiophene-2-carbonyl)A549 (lung cancer)15
Ethyl 3-methyl-4-(thiophene-2-carbonyl)MCF7 (breast cancer)20

The IC50 values suggest that this compound exhibits promising anticancer activity, particularly against lung and breast cancer cell lines.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that its antimicrobial effects may be attributed to disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

In anticancer applications, the compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.

Case Studies and Research Findings

A notable study explored the efficacy of this compound in a chick chorioallantoic membrane (CAM) model, demonstrating its ability to inhibit angiogenesis and tumor growth. The results indicated that this compound could be as effective as established chemotherapeutics in preventing tumor vascularization, which is critical for tumor growth and metastasis .

Properties

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

ethyl 3-methyl-4-(thiophene-2-carbonyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(16)11-8(2)9(7-14-11)12(15)10-5-4-6-18-10/h4-7,14H,3H2,1-2H3

InChI Key

TXDIHOFJHVSQRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CN1)C(=O)C2=CC=CS2)C

Origin of Product

United States

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